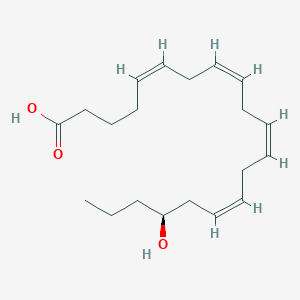

17(S)-HETE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

17(S)-Hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid, commonly known as 17(S)-HETE, is a bioactive lipid derived from arachidonic acid. It is part of the hydroxyeicosatetraenoic acids (HETEs) family, which are important signaling molecules involved in various physiological and pathological processes. This compound is known for its role in inflammation, vascular biology, and cancer biology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

17(S)-HETE can be synthesized through the enzymatic oxidation of arachidonic acid by lipoxygenases, specifically 12/15-lipoxygenase. The reaction typically involves the use of purified enzymes and controlled conditions to ensure the production of the specific S-enantiomer.

Industrial Production Methods

Industrial production of this compound often involves biotechnological approaches, including the use of genetically modified microorganisms that express the necessary lipoxygenase enzymes. These microorganisms can be cultured in large bioreactors, where arachidonic acid is introduced as a substrate, and the product is subsequently extracted and purified.

Análisis De Reacciones Químicas

Types of Reactions

17(S)-HETE undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more complex eicosanoids.

Reduction: Reduction reactions can convert this compound to less active metabolites.

Substitution: Substitution reactions can modify the hydroxyl group, altering its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include molecular oxygen and peroxides.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

Substitution: Reagents like acyl chlorides or alkyl halides can be used under mild conditions to introduce new functional groups.

Major Products

Oxidation: Leads to the formation of 17-oxo-eicosatetraenoic acid.

Reduction: Produces 17-hydroxy derivatives with altered activity.

Substitution: Results in various esterified or etherified derivatives.

Aplicaciones Científicas De Investigación

17(S)-HETE has a wide range of applications in scientific research:

Chemistry: Used as a standard for analytical methods and in the study of lipid oxidation pathways.

Biology: Investigated for its role in cell signaling, inflammation, and immune responses.

Medicine: Explored for its potential therapeutic effects in inflammatory diseases, cardiovascular conditions, and cancer.

Industry: Utilized in the development of diagnostic assays and as a biomarker for certain diseases.

Mecanismo De Acción

17(S)-HETE exerts its effects through several mechanisms:

Molecular Targets: It binds to specific receptors on cell surfaces, such as G-protein coupled receptors, initiating signaling cascades.

Pathways Involved: It activates pathways related to inflammation, such as the NF-κB pathway, and modulates the activity of enzymes like cyclooxygenases and lipoxygenases.

Comparación Con Compuestos Similares

Similar Compounds

15(S)-HETE: Another hydroxyeicosatetraenoic acid with similar but distinct biological activities.

12(S)-HETE: Known for its role in platelet aggregation and vascular biology.

5(S)-HETE: Involved in leukotriene biosynthesis and immune responses.

Uniqueness

17(S)-HETE is unique due to its specific role in modulating vascular tone and its potential anti-cancer properties. Unlike other HETEs, it has a distinct stereochemistry that influences its interaction with biological targets and its overall bioactivity.

Propiedades

IUPAC Name |

(5Z,8Z,11Z,14Z,17S)-17-hydroxyicosa-5,8,11,14-tetraenoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-16-19(21)17-14-12-10-8-6-4-3-5-7-9-11-13-15-18-20(22)23/h3,5-6,8-9,11-12,14,19,21H,2,4,7,10,13,15-18H2,1H3,(H,22,23)/b5-3-,8-6-,11-9-,14-12-/t19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPPIPPRXLIDJKN-LNRPRRCASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC=CCC=CCC=CCC=CCCCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001347697 |

Source

|

| Record name | 17(S)-HETE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183509-25-3 |

Source

|

| Record name | 17(S)-HETE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: The research paper focuses on Arsenic Trioxide's effects on Cytochrome P450 enzymes and arachidonic acid metabolism. How does this relate to 17(S)-HETE?

A1: this compound (17(S)-Hydroxy-eicosatetraenoic acid) is a bioactive lipid metabolite produced from arachidonic acid via the cytochrome P450 (CYP450) pathway. While the paper doesn't directly focus on this compound, it investigates how Arsenic Trioxide (ATO) alters the expression of specific CYP450 enzymes in mice livers []. Since CYP450 enzymes are involved in this compound synthesis, this research provides valuable insights into how ATO exposure could potentially disrupt the balance of arachidonic acid metabolites, including this compound, within the liver. This is significant because alterations in this compound levels have been linked to various physiological and pathological processes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ACETAMIDE,N-HYDROXY-N-[3-(HYDROXYMETHYL)PHENYL]-](/img/structure/B573787.png)

![3-Isopropylpyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B573790.png)

![3-(1-Oxa-4-azaspiro[4.4]nonan-4-yl)propanenitrile](/img/structure/B573791.png)